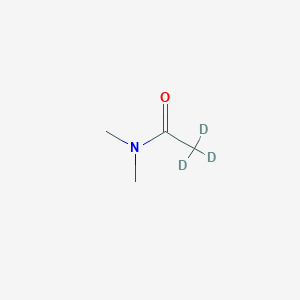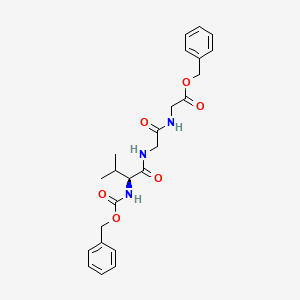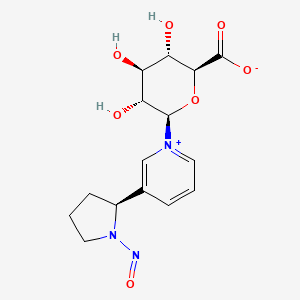
(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
説明
(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride, also known as (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol HCl, is a type of organic compound used in the synthesis of various drugs. It is a white, crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of several drugs, including anti-inflammatory drugs, anticonvulsants, and antihistamines.
科学的研究の応用
Synthesis and Chemistry of Pyrazolines
Pyrazolines, including derivatives similar to "(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride," have been extensively studied for their unique structural and chemical properties. The synthesis of hexasubstituted pyrazolines has been developed to provide key materials for various chemical transformations. These compounds facilitate the synthesis of cyclopropanes and dioxolanes, showing their versatility in organic synthesis. Additionally, pyrazolines have been identified as effective oxygen-atom transfer reagents, underscoring their potential in chemical reactions requiring oxygen transfer (Baumstark, Vásquez, & Mctush-Camp, 2013).
Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives, closely related to the chemical structure of interest, play a significant role in medicinal chemistry due to their widespread biological activities. These compounds exhibit potential in treating various conditions, including cancer, inflammation, microbial infections, and neurological disorders. The synthesis of pyrazole derivatives through multicomponent reactions (MCRs) highlights their importance in developing biologically active molecules, suggesting their potential for therapeutic applications (Dar & Shamsuzzaman, 2015); (Becerra, Abonía, & Castillo, 2022).
Applications in Neurodegenerative Disorders
Recent research has highlighted the neuroprotective properties of pyrazolines, demonstrating their effectiveness in managing neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These compounds have been shown to inhibit key enzymes involved in these disorders, providing a basis for their use in therapeutic interventions (Ahsan et al., 2022).
Heterocyclic Compounds in Drug Discovery
The structural versatility of pyrazolines makes them critical scaffolds in drug discovery, with applications extending to various therapeutic areas. Their role as building blocks for developing drug-like candidates with broad medicinal properties underscores the importance of these compounds in pharmaceutical research (Cherukupalli et al., 2017).
Self-Assembly of Polynuclear Complexes
Pyrazolines and related compounds are key in the self-assembly of polynuclear complexes, which are of interest in materials science and coordination chemistry. These complexes, formed based on spacer-armed pyridylazoles, exhibit highly symmetric architectures, indicating the potential for designing novel materials and catalysts (Gusev, Shulgin, & Kiskin, 2019).
特性
IUPAC Name |
(1R)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGRESVJBNTQL-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)





![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)


